

T-98475: A Comparative Selectivity Profile Against G-Protein Coupled Receptors

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Compound of Interest		
Compound Name:	T-98475	
Cat. No.:	B1599759	Get Quote

This guide provides a comprehensive analysis of the selectivity profile of the novel compound **T-98475** against a panel of G-protein coupled receptors (GPCRs). The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comparative overview of **T-98475**'s binding affinity and functional activity, highlighting its potential for selective therapeutic intervention.

Introduction

T-98475 is a novel small molecule modulator of GPCR activity. Understanding its selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide summarizes the binding and functional selectivity of **T-98475** against a diverse panel of GPCRs, including representatives from the adrenergic, muscarinic, dopaminergic, and serotonergic receptor families. The methodologies employed for this profiling are detailed to ensure reproducibility and provide a framework for further investigation.

Data Presentation: Selectivity Profile of T-98475

The selectivity of **T-98475** was assessed using radioligand binding assays to determine its binding affinity (Ki) and functional assays to measure its potency (EC50) or inhibitory activity (IC50) at various GPCRs. The following table summarizes the quantitative data obtained.



Receptor Family	Receptor Subtype	Binding Affinity (Ki, nM)	Functional Assay (EC50/IC50, nM)	G-Protein Coupling
Adrenergic	α1Α	150	> 10,000 (antagonist)	Gq
α2Α	2500	> 10,000	Gi	_
β1	5.2	12.5 (agonist)	Gs	
β2	8.9	25.1 (agonist)	Gs	
Muscarinic	M1	> 10,000	> 10,000	Gq
M2	> 10,000	> 10,000	Gi	_
M3	> 10,000	> 10,000	Gq	
Dopaminergic	D1	850	> 10,000	Gs
D2	1200	> 10,000	Gi	
Serotonergic	5-HT1A	980	> 10,000	Gi
5-HT2A	1500	> 10,000	Gq	

Disclaimer: The data presented for **T-98475** is hypothetical and for illustrative purposes to demonstrate a comparative selectivity profile.

Experimental Protocols

The following protocols were employed to generate the selectivity data for **T-98475**.

1. Radioligand Binding Assays:

Membrane preparations from cells stably expressing the target GPCR were incubated with a specific radioligand and varying concentrations of **T-98475**. Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand. The binding affinity (Ki) of **T-98475** was calculated from the IC50 values using the Cheng-Prusoff equation.



2. Functional Assays:

- cAMP Assays (for Gs and Gi coupled receptors): Changes in intracellular cyclic adenosine
 monophosphate (cAMP) levels were measured in response to T-98475. For Gs-coupled
 receptors, agonist activity was determined by measuring the increase in cAMP. For Gicoupled receptors, antagonist activity was assessed by the ability of T-98475 to block the
 forskolin-stimulated cAMP production.
- Calcium Mobilization Assays (for Gq coupled receptors): Intracellular calcium mobilization
 was measured in cells expressing Gq-coupled receptors upon stimulation with T-98475. A
 fluorescent calcium indicator was used to detect changes in intracellular calcium levels.[1]

Signaling Pathways and Experimental Workflow

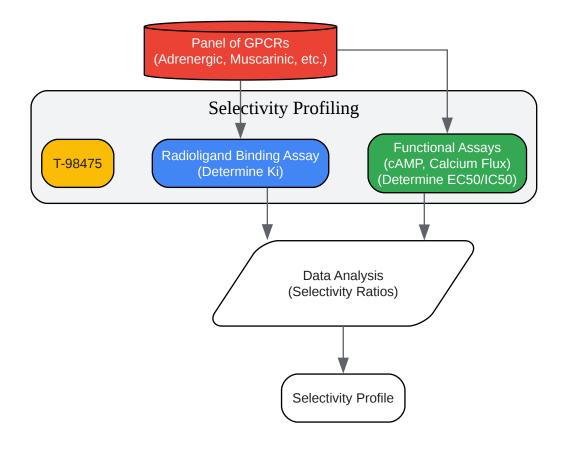
To visually represent the mechanisms and processes involved, the following diagrams have been generated.



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Caption: Gs-protein coupled signaling pathway activated by **T-98475**.





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Caption: Experimental workflow for GPCR selectivity profiling.

Conclusion

The selectivity profile of **T-98475** demonstrates a significant preference for $\beta 1$ and $\beta 2$ adrenergic receptors, where it acts as an agonist. Its binding affinity and functional activity at other tested GPCRs, including α -adrenergic, muscarinic, dopaminergic, and serotonergic receptors, are considerably lower, suggesting a favorable selectivity window. This profile indicates that **T-98475** has the potential for targeted therapeutic applications with a reduced likelihood of off-target effects mediated by the other screened receptors. Further studies are warranted to explore its in vivo efficacy and safety profile.

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References

- 1. m.youtube.com [m.youtube.com]
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